4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid finds use as a versatile synthetic intermediate in organic chemistry. The presence of the reactive bromomethyl group allows for further functionalization through various coupling reactions, enabling the synthesis of complex molecules with diverse functionalities. A study published in the Journal of Medicinal Chemistry demonstrates its application as a key building block in the synthesis of potential antitumor agents. []
Research suggests that 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid can be employed in the development of functional materials. A study published in ACS Applied Materials & Interfaces explores its potential as a precursor for the synthesis of self-assembled monolayers on gold surfaces. These monolayers exhibit interesting properties, such as tunable wettability and potential applications in various fields, including biosensing and organic electronics. []
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 269.02 g/mol. It is characterized by a bromomethyl group and a trifluoromethyl group attached to a benzoic acid structure. The compound appears as an off-white to light yellow powder and is sensitive to light and air. Its predicted boiling point is around 289.2 °C, with a melting point reported between 181 °C and 185 °C .
Several synthetic routes can be employed to produce 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid:
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid finds applications in various fields, including:
Several compounds share structural similarities with 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, which may affect their chemical behavior and applications:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-4-(trifluoromethyl)benzoic acid | 328-89-2 | 0.97 |
3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 | 0.95 |
4-Bromo-2-(trifluoromethyl)benzoic acid | 320-31-0 | 0.95 |
Methyl 3-bromo-4-(trifluoromethyl)benzoate | 455941-82-9 | 0.92 |
Ethyl 3-bromo-4-(trifluoromethyl)benzoate | 1214386-97-6 | 0.89 |
What distinguishes 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid from its analogs is its specific arrangement of functional groups, particularly the positioning of the bromine and trifluoromethyl groups relative to the carboxylic acid moiety. This unique substitution pattern can significantly influence both its reactivity and potential applications in pharmaceuticals and materials science .